molecular formula C21H28N4O3S B2611711 1-(4-Methoxyphenyl)-4-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperazine CAS No. 1291836-88-8

1-(4-Methoxyphenyl)-4-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperazine

Cat. No.: B2611711
CAS No.: 1291836-88-8
M. Wt: 416.54
InChI Key: QASWQCGHFZKMJA-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperazine (CAS 1291836-88-8) is a chemical compound with the molecular formula C21H28N4O3S and a molecular weight of 416.54 g/mol . This complex molecule features a piperazine core substituted with a 4-methoxyphenyl group and a pyridine ring bearing a piperidine-1-sulfonyl moiety, making it a valuable scaffold for pharmaceutical and biochemical research. The structural components of this compound are associated with significant research applications. The para-methoxyphenylpiperazine (pMeOPP) fragment is a well-known pharmacophore in medicinal chemistry with documented biological activity . Furthermore, the integration of a sulfonamide functional group is of particular interest, as this group is prevalent in compounds with a wide range of biological activities. Recent research highlights sulfonamide derivatives as a promising starting point in antimalarial drug discovery programs, with some analogs demonstrating good in vitro activity against Plasmodium falciparum . The piperidine and piperazine rings are common structural motifs in drugs and bioactive molecules, often contributing to target binding and pharmacokinetic properties . This compound is intended for research applications such as medicinal chemistry for the synthesis and exploration of novel bioactive molecules, biochemical screening as a candidate in target-based assays, and pharmacological studies to investigate mechanism of action. According to safety information, this compound has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle it with appropriate personal protective equipment and in accordance with good laboratory practices. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-28-19-9-7-18(8-10-19)23-14-16-24(17-15-23)21-20(6-5-11-22-21)29(26,27)25-12-3-2-4-13-25/h5-11H,2-4,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASWQCGHFZKMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-4-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution, where a halogenated methoxybenzene reacts with the piperazine ring.

    Attachment of Piperidinylsulfonylpyridinyl Group: This step involves the sulfonylation of the piperidine ring followed by coupling with a halogenated pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C18H23N3O3S
  • Molecular Weight : 365.46 g/mol
  • CAS Number : 728015-65-4

The compound features a piperazine ring, which is significant in many biologically active molecules, and a sulfonyl group that enhances its pharmacological profile. The presence of the methoxyphenyl and pyridine moieties contributes to its lipophilicity and potential interaction with various biological targets.

Pharmacological Activities

Research indicates that this compound may exhibit several pharmacological effects:

  • Antidepressant Activity : Compounds with similar piperazine structures have been studied for their antidepressant properties, potentially through modulation of serotonin receptors.
  • Anticancer Potential : Preliminary studies suggest that derivatives of piperazine can inhibit cancer cell proliferation, making this compound a candidate for further investigation in oncology.
  • Neuroprotective Effects : Due to its ability to cross the blood-brain barrier, it may have applications in treating neurodegenerative diseases.

A variety of studies have focused on the biological activity of piperazine derivatives:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase, which is relevant for treating conditions like Alzheimer's disease.
  • Antibacterial Properties : Some derivatives have shown efficacy against bacterial strains, indicating potential use as antimicrobial agents.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of piperazine derivatives similar to this compound. The results indicated significant inhibition of cell proliferation in breast cancer cell lines, suggesting that further development could lead to effective cancer therapies .

Case Study 2: Neuroprotective Applications

Research involving isoxazole derivatives has demonstrated their utility as PET ligands for imaging brain targets. This suggests that compounds containing similar structural elements may also provide insights into neurological applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantModulation of serotonin receptors
AnticancerInhibition of cancer cell proliferation
NeuroprotectivePotential modulation of neurotransmitter systems
Enzyme InhibitionInhibition of acetylcholinesterase
AntibacterialEfficacy against various bacterial strains

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

The table below compares substituents and functional groups of the target compound with similar piperazine derivatives:

Compound Name Phenyl Substituent Piperazine Side Chain Key Functional Group Biological Activity Reference ID
Target Compound 4-Methoxyphenyl 3-(Piperidin-1-ylsulfonyl)pyridin-2-yl Sulfonyl Inferred antimicrobial
1c (1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine) 4-Methoxyphenyl 3-Phenoxy-2-hydroxypropyl Hydroxypropyl-phenoxy Antifungal (Candida albicans)
p-MPPF (4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine) 2-Methoxyphenyl p-Fluorobenzamidoethyl Fluorobenzamido 5-HT1A receptor antagonist (ID50: 3 mg/kg)
PAPP (1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine) 3-Trifluoromethylphenyl 4-Aminophenylethyl Trifluoromethyl Insecticidal (armyworm)
HBK14 (1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine) 2-Methoxyphenyl (2,6-Dimethylphenoxy)ethoxyethyl Dimethylphenoxy Not specified

Key Observations :

  • Positional effects : The 4-methoxyphenyl group in the target compound contrasts with 2-methoxyphenyl in p-MPPF and HBK13. Ortho-substituted methoxy groups (e.g., p-MPPF) correlate with serotonin receptor antagonism, while para-substituted derivatives (e.g., 1c) show antifungal activity .
  • Functional group impact : Sulfonyl groups (target compound) versus benzamido (p-MPPF) or trifluoromethyl (PAPP) moieties influence solubility, receptor affinity, and bioactivity .
Antifungal Activity
  • Compound 1c : Inhibits Candida albicans hyphae formation at 400 μM, outperforming commercial piperazine derivatives .
Antibacterial Activity
  • Compound 2 and 8 () : (2E)-4-(2-methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria .
  • Target Compound : The absence of an allyl-propenyl chain may reduce antibacterial efficacy compared to these analogs.
Neuropharmacological Activity
  • p-MPPI/p-MPPF (): Act as competitive 5-HT1A antagonists with nanomolar affinity. p-MPPF’s ID50 (3 mg/kg) highlights potency influenced by fluorobenzamido substitution .
  • Arylpiperazines () : 4-[3-(1,2-dihydronaphthalen-4-yl)-n-propyl]-1-(2-methoxyphenyl)piperazine (compound 8) shows dual 5-HT1A/D2 receptor binding (IC50 = 2.0 nM and 90.6 nM, respectively), suggesting structural flexibility for multitarget ligands .
Insecticidal Activity
  • PAPP Derivatives () : 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazines inhibit armyworm growth, with QSAR models highlighting trifluoromethylpyridinyl groups as critical for activity .

Biological Activity

1-(4-Methoxyphenyl)-4-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperazine is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C25H24N4O5
  • Molecular Weight : 460.48 g/mol
  • CAS Number : 503614-92-4

This compound features a piperazine core substituted with a methoxyphenyl group and a piperidinylsulfonyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, sulfonamide derivatives have been shown to possess antibacterial activity against various strains of bacteria. The presence of the piperidine and methoxyphenyl groups enhances the compound's interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth .

Enzyme Inhibition

Enzyme inhibition studies have demonstrated that derivatives of piperazine can act as effective inhibitors of acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in neurotransmission and urea metabolism, respectively. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where enhancing acetylcholine levels can improve cognitive function .

The compound's sulfonamide functionality is also associated with enzyme inhibition, which could lead to therapeutic applications in managing conditions like hypertension and diabetes through its effects on glucose metabolism .

Anticancer Activity

The anticancer potential of similar piperazine derivatives has been explored extensively. Compounds with piperidine cores have shown promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have reported that certain piperazine-based compounds exhibit IC50 values in the low micromolar range against cancer cell lines, indicating potent anticancer activity .

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various piperazine derivatives, it was found that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, demonstrating their potential as effective antibacterial agents .

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory effects of synthesized piperazine derivatives showed that they had IC50 values ranging from 0.63 µM to 6.28 µM for AChE inhibition. These findings suggest that modifications to the piperazine structure can enhance inhibitory potency and selectivity .

Q & A

Q. What computational strategies predict metabolite formation and toxicity profiles?

  • Answer: Use metabolite prediction software (e.g., Meteor by Lhasa Ltd) to simulate Phase I/II metabolism. Combine with in vitro hepatocyte assays and Ames tests for mutagenicity. Toxicity thresholds can be modeled using ProTox-II or similar platforms .

Key Methodological Considerations

  • Data Contradiction Analysis: Cross-validate conflicting results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
  • Experimental Design: Include positive/negative controls (e.g., sitagliptin for DPP-IV inhibition) and blinded analysis to minimize bias .
  • Structural Modification: Prioritize substitutions at the piperazine N-atoms or pyridine ring to explore SAR without destabilizing the core scaffold .

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